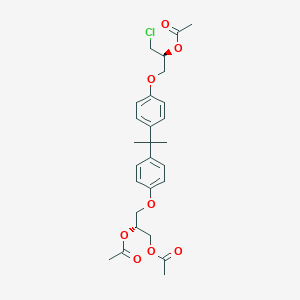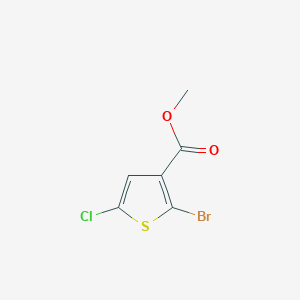
2-Bromo-5-iodoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse applications in medicinal and synthetic organic chemistry. The presence of bromine and iodine atoms on the quinoline ring enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodoquinoline typically involves halogenation reactions. One common method is the stepwise halogenation of quinoline, where bromine and iodine are introduced sequentially. The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts like iron or copper.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are commonly used to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, amines, and thiols are used under mild conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in organic solvents.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-Bromo-5-iodoquinoline has significant applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-iodoquinoline involves its interaction with specific molecular targets. The bromine and iodine atoms enhance its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity or disrupt cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .
Comparaison Avec Des Composés Similaires
2-Bromo-5-iodopyridine: Similar in structure but with a pyridine ring instead of quinoline.
2-Bromo-5-iodohydroquinone: Contains a hydroquinone ring with bromine and iodine substitutions.
Fluorinated Quinolines: These compounds have fluorine atoms instead of bromine and iodine.
Uniqueness: 2-Bromo-5-iodoquinoline is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and potential for diverse chemical transformations. Its applications in medicinal chemistry and material science further highlight its importance .
Propriétés
Formule moléculaire |
C9H5BrIN |
|---|---|
Poids moléculaire |
333.95 g/mol |
Nom IUPAC |
2-bromo-5-iodoquinoline |
InChI |
InChI=1S/C9H5BrIN/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H |
Clé InChI |
VGRHKOAWAZKDEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=N2)Br)C(=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)
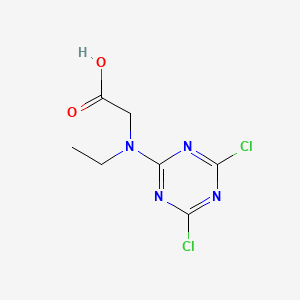
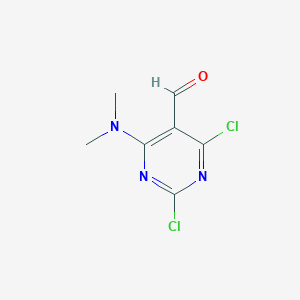




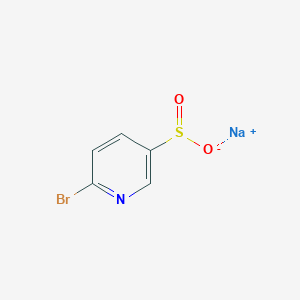
![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)
